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Vorolanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth

factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The dosing and

administration schedules differ significantly between its use in oncology and ophthalmology, as detailed

below.

Table 1: Vorolanib Dosing Protocols in Clinical Trials

) Recommended )
Indication Phase Dos!ng Phase Il Dose K-ey !Efflcacy Citation
Regimen Findings
(RP2D)
Advanced Solid Phase 50-250 mg, 200 mg once daily In dose expansion [1]112]
Tumors I once daily (200 mg): Objective
in 4-week Response Rate:
cycles 22.2%; Disease
Control Rate: 88.9%;
Median PFS: 9.9
months
Neovascular Phase 25-100 mg, Maximum tolerated At Day 360: Mean [3]
Age-related I once daily dose not reached; 25  increase in BCVA:
Macular mg and 50 mg used +7.7 letters;
in expansion Reduction in central
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. Recommended .
o Dosing Key Efficacy L
Indication Phase . Phase Il Dose L Citation
Regimen Findings
(RP2D)
Degeneration subfield thickness
(nAMD) and CNV area

Experimental Protocol for Oral Vorolanib
Administration

For researchers conducting pre-clinical or clinical studies, the following protocol can serve as a template.
Note that specific conditions like fasting are not defined in the available literature and should be determined

based on further pharmacokinetic data.

1. Drug Formulation and Preparation

e Chemical Properties: Vorolanib (also known as CM082 or X-82) is a small molecule TKI.
e Formulation for Oral Administration: The drug is typically formulated for oral intake. Precise details
on the vehicle or excipients used in clinical trials are not provided in the search results and should be

referenced from the original Investigational Brochure or patent documents.

2. Dosing and Administration

e Dosing Schedule: Administer once daily. The specific dose should be selected based on the disease

model (refer to Table 1).

¢ Fasting Status: No specific information is available. As a standard practice for many TKIs, a
consistent condition (either consistently fasted or consistently fed) should be maintained throughout
the study to reduce variability. The specific requirement for Vorolanib must be established through
dedicated pharmacokinetic studies.

¢ Treatment Duration: In clinical trials, treatment was administered in continuous 4-week cycles for
solid tumors [1] [2] and over 360 days for nAMD [3].

3. Safety and Tolerability Monitoring

e Common Adverse Drug Reactions (ADRs): Monitor for hair color changes, fatigue, portal
hypertension, hypertriglyceridemia, and proteinuria [1] [2].

e Grading of Adverse Events: Grade 3 or higher ADRs occurred in 29.3% of nAMD patients and
48.0% of solid tumor patients in the expansion cohort. Assess ADRs using Common Terminology
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Criteria for Adverse Events (CTCAE) v4.0 or equivalent [3] [1].
e Dose-Limiting Toxicities (DLTs): In the nAMD study, DLTs were observed in the 75 mg and 100 mg
cohorts. The Maximum Tolerated Dose (MTD) was not formally reached in the studied dose ranges

[3].
4. Efficacy Assessment

e For Oncology Models:
o Tumor Measurement: Assess tumor burden according to Response Evaluation Criteria in Solid
Tumors (RECIST) v1.1 [1] [2].
o Key Metrics: Calculate Objective Response Rate (ORR), Disease Control Rate (DCR), and
Progression-Free Survival (PFS).
e For Ophthalmic Disease Models (nAMD):
o Visual Acuity: Measure change from baseline in Best-Corrected Visual Acuity (BCVA) using
Early Treatment Diabetic Retinopathy Study (ETDRS) letters [3].
o Anatomic Measures: Evaluate changes in Central Subfield Thickness (CST) via Optical
Coherence Tomography (OCT) and Choroidal Neovascularization (CNV) area via Fluorescein
Angiography (FA) [3].

Visual Overview of Vorolanib Clinical Development

The following diagram summarizes the key clinical development pathways and pharmacological actions of

Vorolanib based on the current search results.
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Newer Deve Emexging Finding

[Administration Routes} G’rimary Mechanisms of ActiorD E:Iinical Development Areasj [Ophthalmologa

N - - Inhibits JAK Receptors
N Intravitreal Insert Inhibits all VEGFRs Inhibits PDGFRs
[Oral FormulatlorD [ (DURAVYU) ) [(Anti-angiogenic)] QAnti-angiogenicD (esp. JAK-1)

/ (Anti-inflammatory)
Y

Y
Diabetic Macular Edema (DME)
[Oncology GAMD (OraID [ (Intravitreal Insert) j

. Sustained delivery
Advanced Solid Tumors for 26 months

RP2D: 200 mg (Oral)

Click to download full resolution via product page

Key Considerations for Researchers

¢ Fasting Information Gap: The lack of explicit fasting requirements in the available literature is a
significant knowledge gap. For definitive guidance, you should consult the official clinical trial
protocols for Vorolanib (e.g., NCT02452385 for nAMD, NCT01863485 for solid tumors) or contact
the drug's sponsor directly.

¢ Distinction Between Formulations: Be aware that the safety and dosing profile of the oral
formulation (discussed in the phase | trials) is distinct from the newer intravitreal insert
(DURAVYU), which is designed for sustained local delivery to the eye and has a different
development pathway [4].

e Dose Dependence of Safety: The incidence of treatment-related adverse events (TRAES) is high
but manageable. In the nAMD study, 80.5% of participants experienced any TRAE, and 29.3%
experienced a grade 3 or higher TRAE [3]. Safety monitoring is crucial.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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